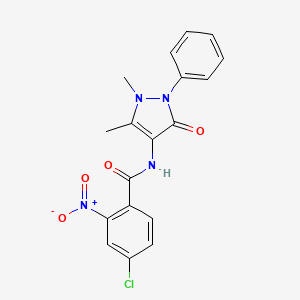

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC15645847

Molecular Formula: C18H15ClN4O4

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClN4O4 |

|---|---|

| Molecular Weight | 386.8 g/mol |

| IUPAC Name | 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)13-6-4-3-5-7-13)20-17(24)14-9-8-12(19)10-15(14)23(26)27/h3-10H,1-2H3,(H,20,24) |

| Standard InChI Key | ZMFBKRCAWWHWBX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Introduction

Structural Overview

The compound consists of:

-

A 4-chloro-2-nitrobenzamide core.

-

A pyrazolone moiety substituted with 1,5-dimethyl and 2-phenyl groups.

Chemical Formula

The molecular formula can be deduced as .

Key Functional Groups

-

Chlorine (-Cl) at the benzene ring.

-

Nitro (-NO_2) group on the benzene ring.

-

Amide (-CONH-) linkage connecting the benzamide and pyrazolone units.

-

Pyrazolone ring, which is a known pharmacophore in drug design.

Synthesis

Although specific synthesis protocols for this compound are not directly available in the provided data, general synthetic strategies can be inferred based on similar compounds:

-

Formation of the Pyrazolone Core:

-

Reacting phenylhydrazine with ethyl acetoacetate under acidic or basic conditions forms the pyrazolone ring.

-

-

N-Acylation:

-

The pyrazolone derivative can be acylated using 4-chloro-2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

-

General Reaction Scheme

Characterization Techniques

To confirm the structure and purity of the compound, the following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR to identify chemical shifts corresponding to functional groups.

-

Peaks for aromatic protons (benzene and phenyl groups), methyl groups (), and amide protons ().

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at (expected for ).

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for:

-

Amide () around 1650 cm.

-

Nitro group () around 1500–1600 cm.

-

Aromatic C-H stretching around 3000 cm.

-

-

-

Elemental Analysis:

-

Confirms the percentage composition of C, H, N, O, and Cl.

-

Potential Applications

The compound's structure suggests potential applications in various fields:

Medicinal Chemistry

-

The pyrazolone moiety is known for its anti-inflammatory, analgesic, and antipyretic properties.

-

The nitrobenzamide core may enhance biological activity through interactions with enzymes or receptors.

Drug Design

-

The compound could serve as a lead molecule for designing inhibitors targeting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Antimicrobial Activity

-

Nitroaromatic compounds often exhibit antimicrobial properties due to their ability to interfere with microbial DNA synthesis.

Comparison with Related Compounds

| Property | Target Compound | Related Compounds |

|---|---|---|

| Functional Groups | Pyrazolone, Nitrobenzamide | Pyrazoles, Nitrobenzamides |

| Biological Activity Potential | Anti-inflammatory, Antimicrobial | Similar activities observed in pyrazole derivatives |

| Synthetic Complexity | Moderate | Comparable complexity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume